
L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.
Coupling Reagents: Agents like HBTU or DIC are used to facilitate the formation of peptide bonds.
Deprotection: Removal of protecting groups using reagents like TFA.
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where microorganisms are engineered to produce the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or oxygen.
Reduction: Using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dichlorometh
Properties
CAS No. |
827300-27-6 |
|---|---|
Molecular Formula |
C29H44N8O9S |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C29H44N8O9S/c1-47-13-10-20(26(43)37-22(28(45)46)15-23(39)40)35-25(42)19(5-3-12-33-29(30)31)34-27(44)21(14-16-6-8-17(38)9-7-16)36-24(41)18-4-2-11-32-18/h6-9,18-22,32,38H,2-5,10-15H2,1H3,(H,34,44)(H,35,42)(H,36,41)(H,37,43)(H,39,40)(H,45,46)(H4,30,31,33)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JDPLTIUWAYTZFB-YFNVTMOMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
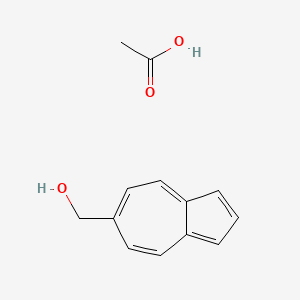

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
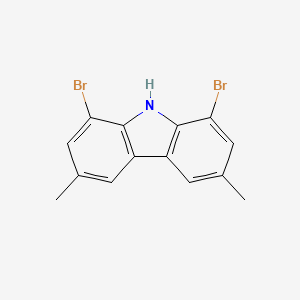

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
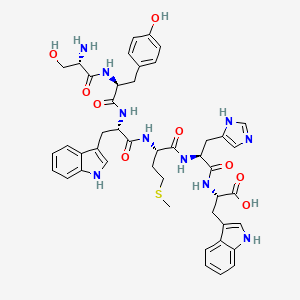
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
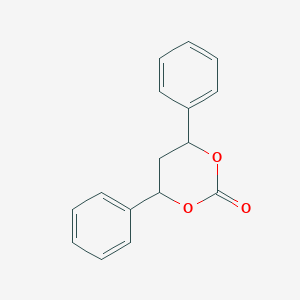


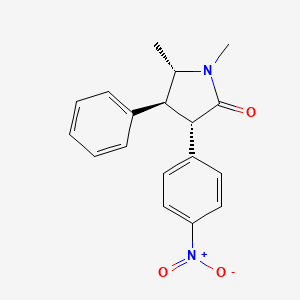
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
